

A Comparative Analysis of Aflatoxin M1 Levels in Milk from Various Dairy Species

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Compound of Interest

Compound Name: Aflatoxicol

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A notable scarcity of quantitative data exists in peer-reviewed literature regarding **aflatoxicol** (AFL) levels in the milk of dairy animals. The scientific focus has predominantly been on Aflatoxin M1 (AFM1), the principal and regulated metabolic byproduct of Aflatoxin B1 (AFB1) found in milk. Consequently, this guide provides a comprehensive comparison of AFM1 concentrations across different dairy species, supported by experimental data and methodologies.

Aflatoxin M1 (AFM1), a hydroxylated metabolite of aflatoxin B1 (AFB1), is a significant concern for the dairy industry and public health due to its carcinogenic properties.^[1] When dairy animals consume feed contaminated with AFB1, it is metabolized in the liver and subsequently secreted into their milk as AFM1.^[1] The concentration of AFM1 in milk is influenced by several factors, including the animal species, breed, individual metabolic differences, and the level of AFB1 contamination in the feed. This guide summarizes quantitative data on AFM1 levels in the milk of various dairy animals, details the experimental protocols used for its detection, and illustrates the relevant metabolic and experimental pathways.

Comparative Quantitative Data of Aflatoxin M1 in Milk

The following table summarizes the findings from various studies on the concentration of Aflatoxin M1 in the milk of different dairy animals. It is important to note that AFM1 levels can vary significantly based on geographical location, feeding practices, and seasonal changes.

Dairy Animal	Number of Samples	Positive Samples (%)	Mean Concentration (ng/L)	Concentration Range (ng/L)	Percentage of Samples Exceeding EU Limit (50 ng/L)	Reference
Cow	195	65.7%	-	5 - 191	3.1%	[2]
50	100%	68,910	9,710 - 129,790	60%	[3]	
396 (Cow, Goat, Sheep)	-	-	-	-	[4]	
Goat	100	76.0%	22	5 - 135	9.0%	
20	100%	60,250	20,250 - 125,890	75%		
110	84.54%	-	5,160 - 116,780	6.36%		
Sheep	20	100%	70,250	23,560 - 137,180	85%	
517	4.6% (in 2013)	12,590	8,720 - 58,820	<1%		
Buffalo	50	48.0%	-	5 - 89	4.0%	
126	27%	-	<8 - 32	0%		
Camel	50	28.0%	-	5 - 7	0%	
10	100%	37,150	23,570 - 96,520	0%		
Yak	50	18.0%	-	5 - 7	0%	

Experimental Protocols

The detection and quantification of AFM1 in milk are crucial for regulatory compliance and ensuring food safety. The most common analytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) for screening and High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS) for confirmation and precise quantification.

Sample Preparation and Extraction

A common procedure for preparing milk samples for AFM1 analysis involves the following steps:

- **Centrifugation:** Milk samples are centrifuged to separate the cream layer from the skimmed milk.
- **Defatting:** The upper cream layer is removed to reduce matrix interference.
- **Extraction:** The skimmed milk is then subjected to an extraction process, often using immunoaffinity columns (IAC). These columns contain antibodies that specifically bind to AFM1.
- **Washing and Elution:** The IAC is washed to remove unbound matrix components. Subsequently, the bound AFM1 is eluted from the column using a suitable solvent, such as methanol.
- **Concentration and Reconstitution:** The eluate is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument.

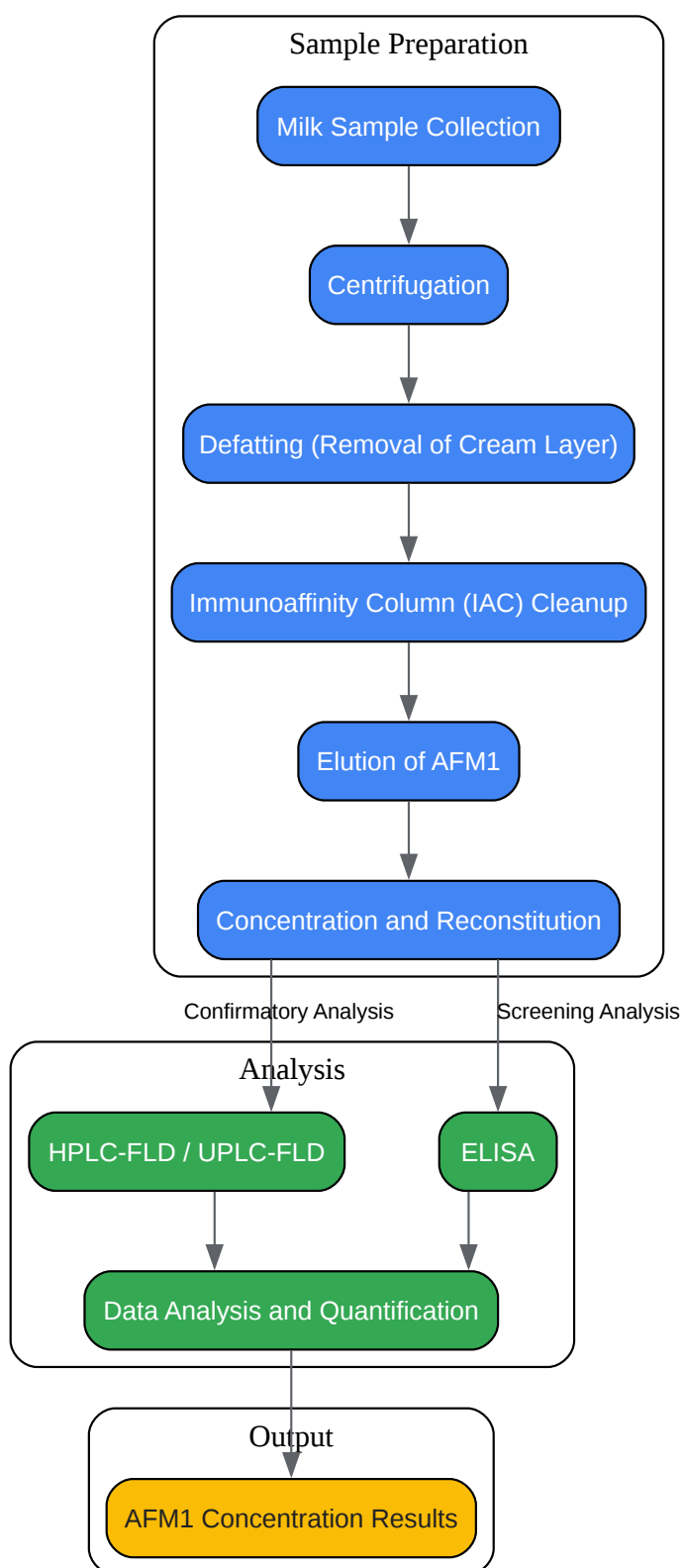
Analytical Methods

- **Enzyme-Linked Immunosorbent Assay (ELISA):** ELISA is a widely used screening method due to its high throughput, simplicity, and cost-effectiveness. It is a competitive immunoassay where AFM1 in the sample competes with a known amount of enzyme-labeled AFM1 for binding to a limited number of specific antibody sites. The color intensity developed is inversely proportional to the AFM1 concentration in the sample.

- **High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD):** HPLC-FLD is a highly sensitive and specific method for the quantification of AFM1. The extracted and purified sample is injected into an HPLC system. The separation of AFM1 is typically achieved on a reversed-phase column. Aflatoxins are naturally fluorescent, and a fluorescence detector is used for their sensitive detection. In some cases, post-column derivatization is employed to enhance the fluorescence signal.
- **Ultra-Performance Liquid Chromatography (UPLC) with Fluorescence Detection:** UPLC is a more recent advancement that offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. The principles of separation and detection are similar to HPLC-FLD.

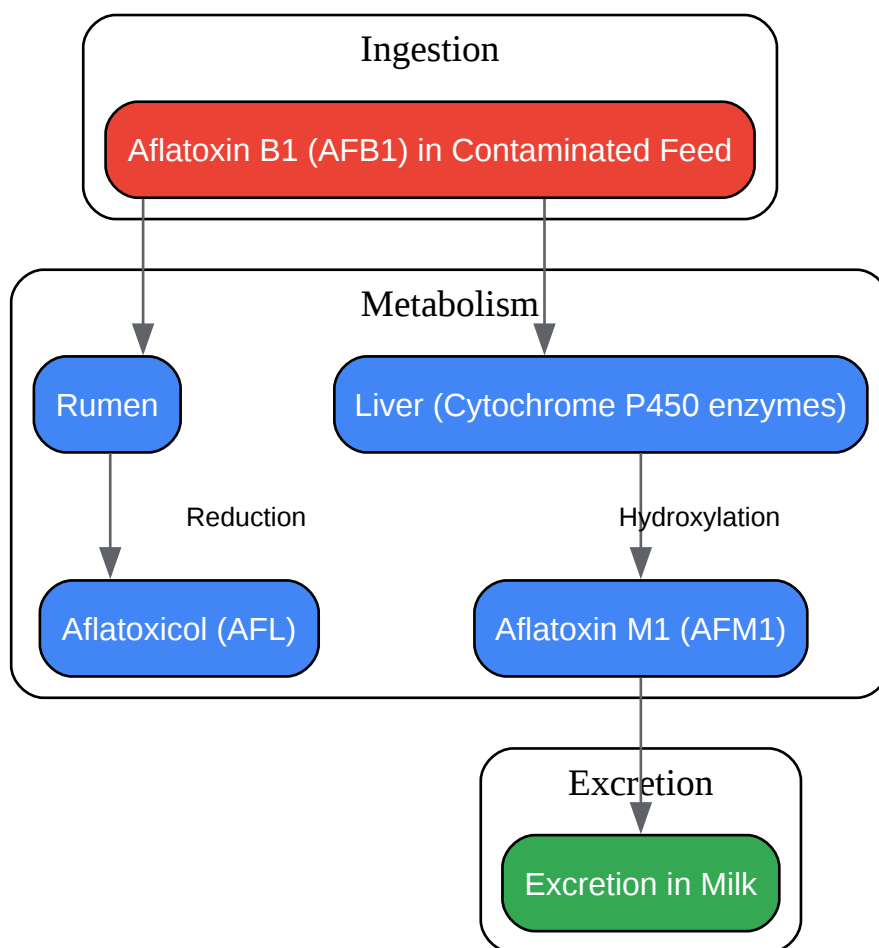
Visualizing the Pathways

To better understand the processes involved in aflatoxin metabolism and detection, the following diagrams illustrate the key pathways and workflows.



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Caption: Experimental workflow for the determination of Aflatoxin M1 in milk.



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Caption: Metabolic pathway of Aflatoxin B1 in dairy ruminants.

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